6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
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Overview
Description
6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through several steps to yield the desired indole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex indole derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and carboxylic acid groups make it a versatile intermediate in synthetic chemistry and a valuable tool in biological research .
Properties
IUPAC Name |
6-cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6;/h1-3,9,12H,4H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCFGZXJLAYNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)C#N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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